molecular formula C11H17FN2 B8283519 4-Fluoro-5-neopentylbenzene-1,2-diamine

4-Fluoro-5-neopentylbenzene-1,2-diamine

Cat. No. B8283519
M. Wt: 196.26 g/mol
InChI Key: UQPXPSJRGQZGRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08927587B2

Procedure details

A mixture of 4-bromo-5-fluorobenzene-1,2-diamine (82.1 mg, 0.400 mmol), [1,1-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (20.2 mg, 0.0276 mmol), and neopentylzinc bromide in tetrahydrofuran (0.5 M, 3.0 mL, 1.5 mmol) was degassed for 5 minutes using argon. The reaction mixture was heated under microwave irradiation for 5 minutes at 140° C. The solution was concentrated in vacuo and purified by silica gel column chromatography eluting with 0-100% ethyl acetate/hexanes to afford the title compound (22 mg, 28%) as an orange oil.
Quantity
82.1 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
20.2 mg
Type
catalyst
Reaction Step One
Yield
28%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]([NH2:10])[C:5]([NH2:9])=[CH:6][C:7]=1[F:8].[Br-].[CH2:12]([Zn+])[C:13]([CH3:16])([CH3:15])[CH3:14].O1CCCC1>C1C=CC(P([C]2[CH][CH][CH][CH]2)C2C=CC=CC=2)=CC=1.C1C=CC(P([C]2[CH][CH][CH][CH]2)C2C=CC=CC=2)=CC=1.Cl[Pd]Cl.[Fe]>[F:8][C:7]1[CH:6]=[C:5]([NH2:9])[C:4]([NH2:10])=[CH:3][C:2]=1[CH2:12][C:13]([CH3:16])([CH3:15])[CH3:14] |f:1.2,4.5.6.7,^1:27,28,29,30,31,45,46,47,48,49|

Inputs

Step One
Name
Quantity
82.1 mg
Type
reactant
Smiles
BrC=1C=C(C(=CC1F)N)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Br-].C(C(C)(C)C)[Zn+]
Name
Quantity
3 mL
Type
reactant
Smiles
O1CCCC1
Name
Quantity
20.2 mg
Type
catalyst
Smiles
C1=CC=C(C=C1)P(C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3.C1=CC=C(C=C1)P(C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3.Cl[Pd]Cl.[Fe]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was degassed for 5 minutes
Duration
5 min
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
purified by silica gel column chromatography
WASH
Type
WASH
Details
eluting with 0-100% ethyl acetate/hexanes

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(C(=CC1CC(C)(C)C)N)N
Measurements
Type Value Analysis
AMOUNT: MASS 22 mg
YIELD: PERCENTYIELD 28%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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